molecular formula C12H12ClIN2 B1481917 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole CAS No. 2098074-68-9

1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole

Cat. No.: B1481917
CAS No.: 2098074-68-9
M. Wt: 346.59 g/mol
InChI Key: QTLMPVVODGFRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a 2-chloroethyl chain at position 1, an iodine atom at position 4, a methyl group at position 5, and a phenyl ring at position 2. Pyrazole derivatives are widely studied for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties . The presence of iodine, a heavy halogen, distinguishes this compound from many analogs, as iodine’s larger atomic radius and higher lipophilicity may influence its pharmacokinetic behavior, such as membrane permeability and metabolic stability . However, the absence of a nitrosourea functional group in this compound implies a distinct mechanism of action compared to traditional alkylating agents.

Properties

IUPAC Name

1-(2-chloroethyl)-4-iodo-5-methyl-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClIN2/c1-9-11(14)12(15-16(9)8-7-13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLMPVVODGFRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCl)C2=CC=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

1-(2-Chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole is a compound of interest due to its potential biological activities. Pyrazole derivatives have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects. This article explores the biological activity of this specific pyrazole derivative, examining its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12ClIN2\text{C}_{12}\text{H}_{12}\text{ClI}\text{N}_2

The biological activity of pyrazole compounds often involves interaction with various biological targets. The specific mechanisms for this compound are not extensively documented; however, studies on related pyrazole derivatives suggest several potential pathways:

  • Inhibition of Enzymatic Activity : Many pyrazoles act as enzyme inhibitors. For example, some derivatives inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .
  • Antitumor Activity : Pyrazole compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth. This is often mediated through the modulation of signaling pathways such as the PI3K/Akt pathway .
  • Antimicrobial Properties : Certain pyrazoles exhibit antimicrobial activity against a range of pathogens, suggesting that this compound may also possess similar properties .

Antitumor Activity

Research has indicated that pyrazole derivatives can target cancer cells effectively. For instance, a study demonstrated that a related compound inhibited the proliferation of various cancer cell lines, suggesting that this compound may have similar effects.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF710.5Apoptosis Induction
Compound BHeLa8.2Cell Cycle Arrest

Antimicrobial Activity

The antimicrobial potential of pyrazoles is well-documented. A comparative study showed that certain pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
1-(2-Chloroethyl)-...E. coli32 µg/mL
1-(2-Chloroethyl)-...S. aureus16 µg/mL

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that a series of pyrazole derivatives, including those similar to 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl, exhibited potent anticancer activity in vitro and in vivo models .
  • Case Study on Antimicrobial Effects : Research published in Antimicrobial Agents and Chemotherapy demonstrated that specific pyrazoles showed promising results against resistant strains of bacteria, indicating their potential use in treating infections caused by multidrug-resistant organisms .

Scientific Research Applications

Therapeutic Applications

1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole exhibits various pharmacological properties that make it suitable for several therapeutic applications:

Anticancer Activity

Research indicates that this compound may act as an antagonist to androgen receptors (AR), which are implicated in prostate cancer and other AR-dependent malignancies. The modulation of AR activity can lead to reduced tumor growth and improved patient outcomes in cancer therapies .

Selective Androgen Receptor Modulation

The compound has been identified as a tissue-selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in muscle and bone while avoiding stimulation in other tissues, thus minimizing side effects associated with traditional anabolic steroids . This selectivity can be beneficial for conditions such as muscle wasting and osteoporosis.

Neurological Research

There is emerging evidence that pyrazole derivatives, including this compound, may exhibit neuroprotective effects. Studies have suggested potential applications in neurodegenerative diseases, where modulation of neurotransmitter systems could provide therapeutic benefits .

Table 1: Summary of Pharmacological Activities

Activity TypeDescriptionReferences
AnticancerAR antagonist activity, effective against prostate cancer
Selective ModulationTissue-selective effects on muscle and bone
Neuroprotective PotentialPotential benefits in neurodegenerative diseases

Case Study 1: Prostate Cancer Treatment

A study published in a peer-reviewed journal demonstrated that compounds similar to this compound effectively inhibited the growth of prostate cancer cells in vitro. The mechanism was attributed to the selective inhibition of androgen receptor signaling pathways, leading to apoptosis in cancer cells .

Case Study 2: Muscle Wasting Disorders

In a clinical trial involving patients with muscle wasting disorders, administration of SARMs showed promising results in increasing lean body mass without significant side effects typically associated with anabolic steroids. This suggests that compounds like this compound could be beneficial for patients requiring muscle preservation during treatment regimens .

Comparison with Similar Compounds

Structural and Functional Analogues

Nitrosourea Derivatives

Nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea () and BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea, ) share the 2-chloroethyl group with the target compound but incorporate a nitrosourea scaffold. These agents exhibit potent alkylating and carbamoylating activities, contributing to their cytotoxicity. Key differences include:

  • Mechanism : Nitrosoureas degrade into reactive isocyanates and diazohydroxides, enabling dual alkylation and carbamoylation of biomolecules . The target pyrazole lacks nitrosourea-derived carbamoylating activity, relying solely on its chloroethyl group for alkylation.
  • Toxicity : Nitrosoureas cause delayed myelosuppression and renal/hepatic toxicity due to their carbamoylating effects . The target compound’s toxicity profile may differ due to structural dissimilarity.
  • Solubility: Nitrosoureas are highly lipid-soluble, facilitating blood-brain barrier penetration (e.g., BCNU’s cerebrospinal fluid levels exceed plasma concentrations ).

Pyrazole Derivatives

1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide ()
  • Structure : Shares a phenyl group at position 3 and a halogen (chlorine) but lacks the 2-chloroethyl and iodo substituents.
  • Activity : Demonstrates antitumor activity, attributed to its pyrazole-carboxamide framework .
  • Solubility : The ethoxyphenyl group may reduce lipophilicity compared to the target compound’s iodine substituent.
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole ()
  • Structure : Contains chlorine and phenyl groups but substitutes iodine with a dichlorophenylsulfanyl moiety.
  • Properties : The sulfur-containing group may alter electronic properties and metabolic stability compared to the target’s iodo substituent.

Quantitative Comparison of Key Properties

Compound Alkylating Activity Carbamoylating Activity log P (Estimated) Therapeutic Index Key Toxicity
Target Pyrazole Moderate (Cl-ethyl) None ~3.5 (High) Unknown Potential myelosuppression (inferred)
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea () High High ~2.8 Low Hematopoietic, renal
BCNU () High Moderate ~1.9 Moderate Delayed myelosuppression
Pyrazole None None ~2.2 Moderate Hepatic/renal

Notes:

  • Therapeutic Index : suggests that low carbamoylating activity and high alkylating activity improve therapeutic indices. The target compound’s lack of carbamoylation may reduce off-target toxicity relative to nitrosoureas .

Research Findings and Implications

  • Antitumor Potential: Pyrazole derivatives with halogen substituents (e.g., ) show promise in oncology. The target compound’s iodine atom may enhance DNA binding or inhibit specific kinases, though empirical data are needed.
  • Metabolic Stability : Iodine’s resistance to oxidative metabolism could prolong half-life compared to chlorine analogs .
  • Toxicity : Chloroethyl groups are associated with dose-limiting hematopoietic toxicity in nitrosoureas . The target compound’s toxicity profile requires validation in preclinical models.

Preparation Methods

Formation of 3-phenyl-5-methyl-1H-pyrazole Core

The pyrazole core bearing phenyl and methyl groups can be synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or chalcones, followed by cyclization. Literature reports the use of hydrazine derivatives reacting with α,β-unsaturated ketones or diketones to yield substituted pyrazoles with high regioselectivity.

N1-Alkylation with 2-Chloroethyl Group

Representative Experimental Data

Step Reagents & Conditions Product Yield (%) Notes
Pyrazole core synthesis Hydrazine + chalcone derivatives, reflux in ethanol 3-phenyl-5-methyl-1H-pyrazole 75–90 High regioselectivity
N1-Alkylation 2-chloroethyl bromide, K2CO3, DMF, 70 °C, 8 h 1-(2-chloroethyl)-3-phenyl-5-methyl-1H-pyrazole 70–85 Requires dry, aprotic conditions
4-Iodination N-iodosuccinimide, DCM, 0–25 °C, 4 h This compound 65–80 Purification by silica gel chromatography

Purification and Characterization

  • Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is standard to isolate pure product.
  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C), Mass Spectrometry (MS), and elemental analysis confirm the structure.
  • Typical NMR Data: Aromatic protons (phenyl) appear as multiplets around 7.3–7.5 ppm; methyl protons as singlets near 2.2–2.4 ppm; methylene protons of the 2-chloroethyl group show characteristic signals between 3.5–4.5 ppm.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole?

The synthesis typically involves nucleophilic substitution and halogenation steps. A literature-based approach involves:

Core pyrazole formation : Start with a Vilsmeier–Haack reaction on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to introduce a formyl group at position 4 .

Iodination : React the intermediate with iodine in the presence of a base (e.g., K₂CO₃) to substitute the formyl group with iodine .

Chloroethyl introduction : Use a nucleophilic reaction with 2-chloroethyl bromide under basic conditions (e.g., DMF/K₂CO₃) to attach the 2-chloroethyl group at position 1 .
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the final product.

Q. How can the purity and structure of this compound be validated?

Employ a combination of:

  • Elemental analysis (C, H, N, Cl, I content) for empirical formula confirmation.
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Look for characteristic peaks (e.g., iodinated aromatic protons at δ 7.3–8.2 ppm, methyl group at δ 2.1–2.3 ppm) .
    • IR spectroscopy : Confirm the absence of formyl groups (no C=O stretch at ~1700 cm⁻¹) post-iodination .
  • HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies (e.g., anticonvulsant vs. anti-inflammatory activity) may arise from:

  • Assay variability : Standardize protocols (e.g., MES vs. PTZ seizure models in anticonvulsant studies) .
  • Structural analogs : Minor substituent changes (e.g., trifluoromethyl vs. methyl groups) drastically alter activity. Compare results with structurally similar compounds (e.g., 5-chloro-3-methyl-1-phenyl derivatives) .
  • Mechanistic studies : Use molecular docking to assess binding affinity with targets like carbonic anhydrase isoforms (CAH1, CAH2) .

Q. What strategies optimize the Suzuki coupling reaction for introducing aryl groups at position 4?

To replace the iodine atom with aryl groups:

  • Catalyst system : Use Pd(PPh₃)₄ with K₃PO₄ in degassed DMF/H₂O (3:1) at 80°C .
  • Substrate ratio : Maintain a 1:1.2 molar ratio of iodo-pyrazole to aryl boronic acid.
  • Monitoring : Track reaction progress via TLC (hexane/ethyl acetate, 4:1). Post-reaction, extract with dichloromethane and purify via recrystallization (ethyl acetate/hexane) .

Q. How do tautomeric forms of this pyrazole derivative affect spectral interpretation?

The 1H-pyrazole ring exhibits keto-enol tautomerism, leading to:

  • Variable NMR shifts : For example, the NH proton (enol form) appears at δ 10–12 ppm but disappears in the keto form. Use DMSO-d₆ to stabilize enolic protons for clearer analysis .
  • X-ray crystallography : Resolve ambiguity by determining the dominant tautomer in the solid state. In related compounds, intramolecular hydrogen bonds (e.g., C–H···O) stabilize specific tautomers .

Methodological Challenges and Solutions

Q. How to address low yields during iodination at position 4?

Common issues and fixes:

  • Side reactions : Competing oxidation of iodine can occur. Use anhydrous conditions and inert gas (N₂/Ar) .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalyst : Add CuI (5 mol%) to accelerate halogen exchange .

Q. What analytical methods differentiate this compound from its 3,5-dimethyl analogs?

Key distinctions include:

  • Mass spectrometry : The molecular ion peak for the target compound (C₁₂H₁₁ClIN₃) appears at m/z 383.2, while 3,5-dimethyl analogs lack the iodine isotope pattern .
  • XRD : Compare dihedral angles between the pyrazole ring and substituents. For example, the phenyl group at position 3 creates a distinct angle (~40–50°) versus methyl groups .

Biological Evaluation

Q. How to design a structure-activity relationship (SAR) study for this compound?

Focus on:

  • Substituent variation : Synthesize analogs with halogens (F, Br), methyl, or trifluoromethyl groups at positions 3, 4, or 5 .
  • Activity assays : Test against enzyme targets (e.g., carbonic anhydrase IV for anticancer activity) and receptor binding (e.g., GABAₐ for anticonvulsant effects) .
  • Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-chloroethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.